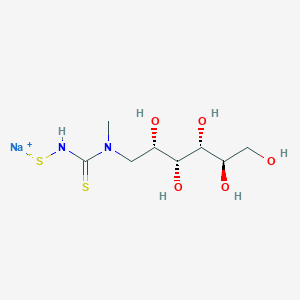
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde is an organic compound with the molecular formula C22H34O10. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-(2-(2-methoxyethoxy)ethoxy)ethoxy groups. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde typically involves the reaction of 1-Bromo-2-(2-methoxyethoxy)ethane with 2,5-Dihydroxyterephthalaldehyde. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid.
Reduction: 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxyethoxy groups enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: Similar structure but with octyloxy groups instead of methoxyethoxy groups.
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid: An oxidized form of the compound with carboxylic acid groups instead of aldehyde groups.
Uniqueness
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde is unique due to its combination of aldehyde and methoxyethoxy groups, which provide distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical functionalities and enhanced solubility .
Propiedades
Fórmula molecular |
C22H34O10 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C22H34O10/c1-25-3-5-27-7-9-29-11-13-31-21-15-20(18-24)22(16-19(21)17-23)32-14-12-30-10-8-28-6-4-26-2/h15-18H,3-14H2,1-2H3 |
Clave InChI |
SNFKKNOATKWPIR-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCCOC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)









![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

